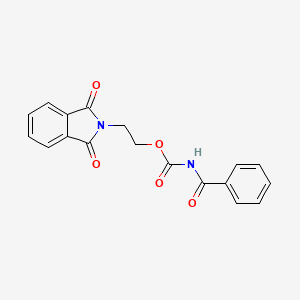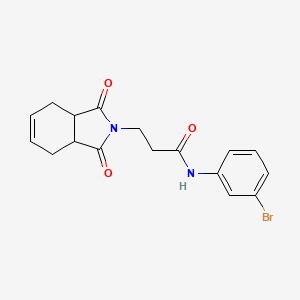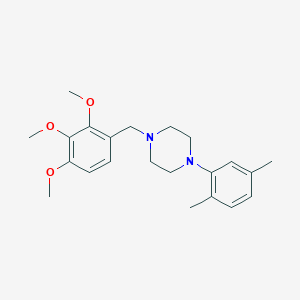
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate, also known as BEB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate exerts its biological activity through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in lab experiments is its high potency and selectivity towards certain enzymes and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing new anticancer agents. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate. One direction is to further investigate the mechanisms of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in order to develop more potent and selective inhibitors of certain enzymes and cancer cells. Another direction is to explore the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in combination with other drugs for the treatment of cancer. Additionally, the development of new formulations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate with improved solubility could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can be synthesized through a multi-step process, starting with the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with benzoyl chloride to form 2-(benzoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with ethyl chloroformate to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In drug discovery, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been used as a lead compound for the development of new anticancer agents. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15(12-6-2-1-3-7-12)19-18(24)25-11-10-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUYMMATQQJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)


![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)

![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![2-({1-[4-(methylthio)benzyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5964064.png)
![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)